molecular formula C25H26N2O5 B15084043 3,4,5-Trimethoxy-N'-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide CAS No. 767305-77-1

3,4,5-Trimethoxy-N'-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide

Cat. No.: B15084043
CAS No.: 767305-77-1
M. Wt: 434.5 g/mol
InChI Key: WYNWKOFFIHJHIC-CVKSISIWSA-N
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Description

3,4,5-Trimethoxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide is a complex organic compound with the molecular formula C25H26N2O5 and a molecular weight of 434.496 g/mol . This compound is known for its unique structural features, which include three methoxy groups attached to a benzene ring and a hydrazide linkage. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide typically involves the condensation of 3,4,5-trimethoxybenzohydrazide with 4-((4-methylbenzyl)oxy)benzaldehyde . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,4,5-Trimethoxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-Trimethoxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide involves its interaction with various molecular targets and pathways. The compound’s methoxy groups can donate electrons, making it a potential antioxidant. It can scavenge free radicals and reduce oxidative stress in biological systems . The hydrazide linkage may also play a role in its biological activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trimethoxy-N’-(4-methoxybenzylidene)benzohydrazide
  • 3,4,5-Trimethoxy-N’-(4-nitrobenzylidene)benzohydrazide
  • 4-((4-methylbenzyl)oxy)-N’-(3,4,5-trimethoxybenzylidene)benzohydrazide

Uniqueness

3,4,5-Trimethoxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide is unique due to the presence of both methoxy groups and a hydrazide linkage, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential antioxidant activity make it a valuable compound for research and industrial applications .

Properties

CAS No.

767305-77-1

Molecular Formula

C25H26N2O5

Molecular Weight

434.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C25H26N2O5/c1-17-5-7-19(8-6-17)16-32-21-11-9-18(10-12-21)15-26-27-25(28)20-13-22(29-2)24(31-4)23(14-20)30-3/h5-15H,16H2,1-4H3,(H,27,28)/b26-15+

InChI Key

WYNWKOFFIHJHIC-CVKSISIWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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